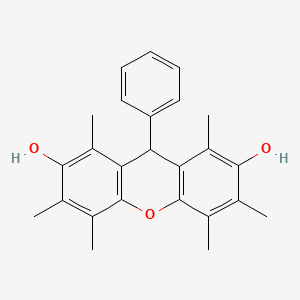
1,3,4,5,6,8-hexamethyl-9-phenyl-9H-xanthene-2,7-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,4,5,6,8-hexamethyl-9-phenyl-9H-xanthene-2,7-diol is a chemical compound with the molecular formula C25H26O3 and a molecular weight of 374.472 g/mol . This compound is known for its unique structure, which includes multiple methyl groups and a phenyl group attached to a xanthene core. It is used in various scientific research applications due to its distinct chemical properties.
Méthodes De Préparation
The synthesis of 1,3,4,5,6,8-hexamethyl-9-phenyl-9H-xanthene-2,7-diol typically involves multiple steps. One common method includes the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as xanthene derivatives and phenyl groups.
Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired compound.
Purification: After the reaction, the product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Analyse Des Réactions Chimiques
1,3,4,5,6,8-hexamethyl-9-phenyl-9H-xanthene-2,7-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Applications De Recherche Scientifique
1,3,4,5,6,8-hexamethyl-9-phenyl-9H-xanthene-2,7-diol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with biological molecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development and as a diagnostic tool.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,3,4,5,6,8-hexamethyl-9-phenyl-9H-xanthene-2,7-diol involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparaison Avec Des Composés Similaires
1,3,4,5,6,8-hexamethyl-9-phenyl-9H-xanthene-2,7-diol can be compared with other similar compounds, such as:
Xanthene Derivatives: Compounds like 9H-xanthene-2,7-diol and other xanthene derivatives share a similar core structure but differ in their functional groups and substituents.
Phenyl-Substituted Compounds: Compounds with phenyl groups attached to different core structures can be compared based on their chemical properties and reactivity.
Methyl-Substituted Compounds: Compounds with multiple methyl groups, such as hexamethylbenzene, can be compared to highlight the effects of methyl substitution on chemical behavior.
Propriétés
Numéro CAS |
153164-65-9 |
|---|---|
Formule moléculaire |
C25H26O3 |
Poids moléculaire |
374.5 g/mol |
Nom IUPAC |
1,3,4,5,6,8-hexamethyl-9-phenyl-9H-xanthene-2,7-diol |
InChI |
InChI=1S/C25H26O3/c1-12-14(3)24-19(16(5)22(12)26)21(18-10-8-7-9-11-18)20-17(6)23(27)13(2)15(4)25(20)28-24/h7-11,21,26-27H,1-6H3 |
Clé InChI |
PMDNOFRTEULKMZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2=C(C(C3=C(O2)C(=C(C(=C3C)O)C)C)C4=CC=CC=C4)C(=C1O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


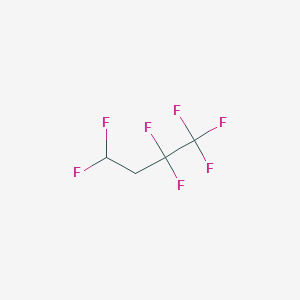
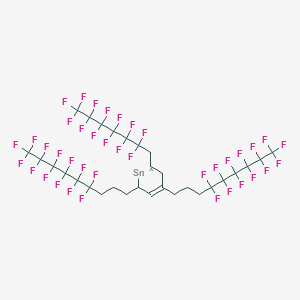
![[1-({[(1R)-1-{3-[2-(7-Chloroquinolin-2-yl)ethenyl]phenyl}-3-{3-methyl-5-[3-(trifluoromethyl)-3H-diaziren-3-yl]phenyl}propyl]sulfanyl}methyl)cyclopropyl]acetic acid](/img/structure/B14261112.png)
![8-methyl-6,7,8,9-tetrahydro-2H-pyrazolo[3,4-c]isoquinolin-1-amine](/img/structure/B14261114.png)
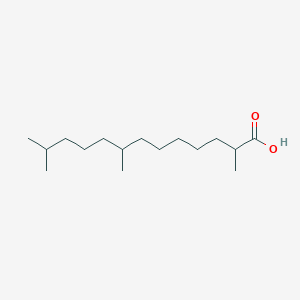

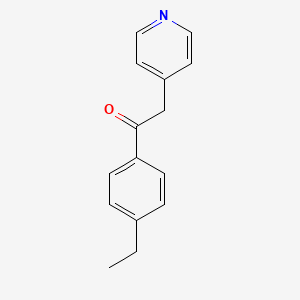

![Silane, trimethyl[[1-(2-propenyl)pentyl]oxy]-](/img/structure/B14261158.png)
![8-Methyl-5-[(methylsulfanyl)methyl]-3-thiabicyclo[3.3.1]non-7-en-6-one](/img/structure/B14261160.png)
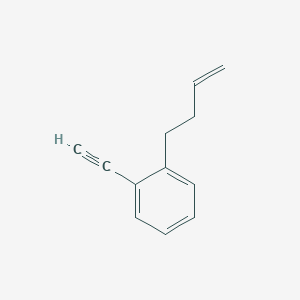
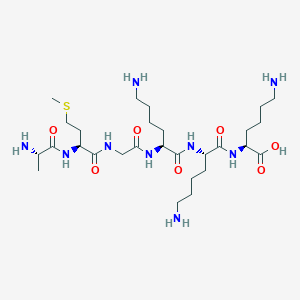

![2-[(Benzenesulfonyl)methyl]prop-2-enal](/img/structure/B14261185.png)
